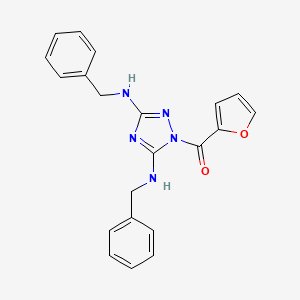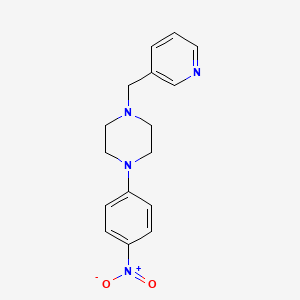
1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine, also known as 4-NPP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of piperazine derivatives and has been shown to have a wide range of biochemical and physiological effects. In
作用机制
The mechanism of action of 1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine involves the binding of the compound to the orthosteric site of GPCRs. The orthosteric site is the binding site for endogenous ligands, such as neurotransmitters or hormones. By binding to this site, 1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine can mimic the action of endogenous ligands and activate the receptor. The activation of the receptor triggers a conformational change, which leads to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine depend on the specific GPCR that it binds to. For example, 1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine has been shown to activate the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and cognition. Activation of the dopamine D2 receptor by 1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine leads to the inhibition of adenylyl cyclase, which ultimately results in a decrease in cAMP levels. This decrease in cAMP levels can have various physiological effects, including the regulation of neurotransmitter release and the modulation of synaptic plasticity.
实验室实验的优点和局限性
One of the major advantages of using 1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine in lab experiments is its high affinity and specificity for GPCRs. This allows researchers to study the structure and function of these receptors in a highly controlled manner. Additionally, 1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine is a fluorescent probe, which allows for real-time monitoring of ligand-receptor interactions. However, one limitation of using 1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine is its potential toxicity. High concentrations of the compound can lead to cell death, which can affect the results of experiments.
未来方向
There are several future directions for the use of 1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine in scientific research. One potential direction is the development of new fluorescent probes based on the structure of 1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine. These probes could have improved properties, such as higher affinity and specificity for specific GPCRs. Additionally, 1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine could be used in the development of new drugs for the treatment of various diseases, such as Parkinson's disease and schizophrenia, which are associated with dysfunction of GPCRs. Finally, 1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine could be used in the development of new imaging techniques for the diagnosis and treatment of cancer, which often involves the overexpression of GPCRs.
合成方法
The synthesis of 1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine involves the reaction of 4-nitrobenzaldehyde with 3-pyridylmethylamine in the presence of acetic acid and sodium triacetoxyborohydride. The resulting intermediate is then reacted with piperazine to yield the final product. The purity and yield of the product can be improved by recrystallization from ethanol.
科学研究应用
1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine has been widely used in scientific research as a fluorescent probe for studying the binding of ligands to G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in the regulation of various physiological processes, including neurotransmission, hormone secretion, and immune response. The binding of ligands to GPCRs triggers a cascade of intracellular signaling pathways, which ultimately results in a physiological response. 1-(4-nitrophenyl)-4-(3-pyridinylmethyl)piperazine has been shown to bind to GPCRs with high affinity and specificity, making it an ideal tool for studying the structure and function of these receptors.
属性
IUPAC Name |
1-(4-nitrophenyl)-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-20(22)16-5-3-15(4-6-16)19-10-8-18(9-11-19)13-14-2-1-7-17-12-14/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLRIGGAIGQGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5263663 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,2-trimethyl-3-[(2-tritylhydrazino)carbonyl]cyclopentanecarboxylic acid](/img/structure/B4889904.png)
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B4889916.png)
![6-{[2-(4-butylphenyl)-2-oxoethyl]thio}-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4889921.png)

![5-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889932.png)
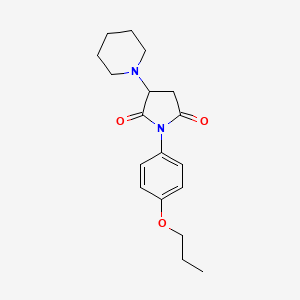
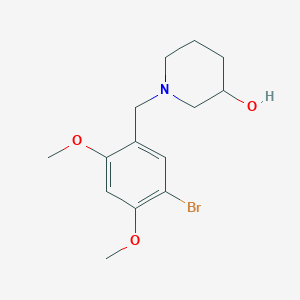
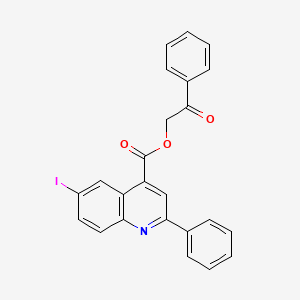
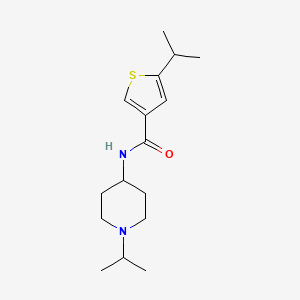
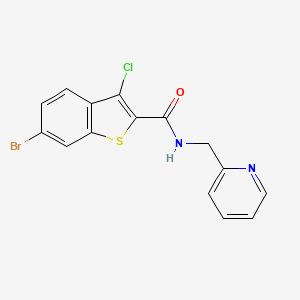
![5-(2,6-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4889979.png)
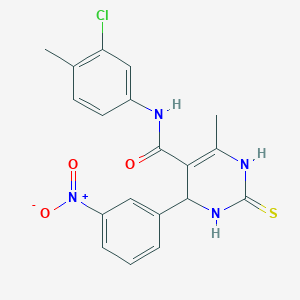
![[3-(2-aminoethyl)-1-adamantyl]acetic acid](/img/structure/B4889997.png)
